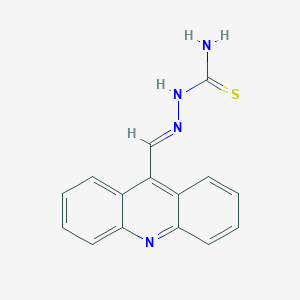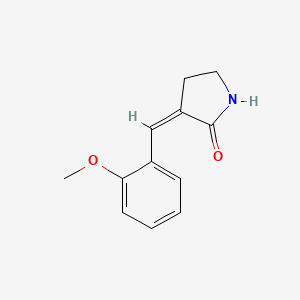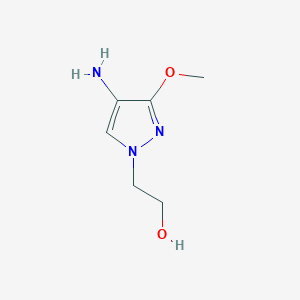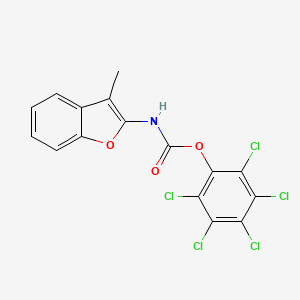
Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester is a chemical compound with the CAS number 61307-37-7. This compound is known for its unique structure, which includes a carbamic acid moiety attached to a 3-methyl-2-benzofuranyl group and a pentachlorophenyl ester group. It is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester typically involves the reaction of 3-methyl-2-benzofuran with pentachlorophenol in the presence of a suitable carbamoylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester can be compared with other similar compounds, such as:
Carbamic acid, (3-methyl-2-benzofuranyl)-, phenylmethyl ester: This compound has a phenylmethyl ester group instead of a pentachlorophenyl ester group, leading to different chemical and biological properties.
Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4-dichlorophenyl ester: This compound contains a 2,4-dichlorophenyl ester group, which also results in distinct properties compared to the pentachlorophenyl ester derivative.
Eigenschaften
CAS-Nummer |
61307-37-7 |
|---|---|
Molekularformel |
C16H8Cl5NO3 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C16H8Cl5NO3/c1-6-7-4-2-3-5-8(7)24-15(6)22-16(23)25-14-12(20)10(18)9(17)11(19)13(14)21/h2-5H,1H3,(H,22,23) |
InChI-Schlüssel |
SFDTUFUCNVDKKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


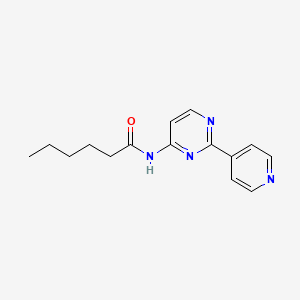
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)


